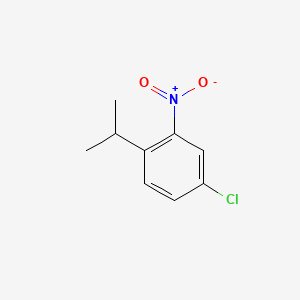
1-Chloro-4-isopropyl-3-nitrobenzène
Vue d'ensemble
Description
1-Chloro-4-isopropyl-3-nitrobenzene is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 g/mol . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-isopropyl-3-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isopropyl group, and a nitro group . The InChI code for the compound is1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
1-Chloro-4-isopropyl-3-nitrobenzene has a molecular weight of 199.63 g/mol . It has a XLogP3 value of 3.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Applications De Recherche Scientifique
Synthèse Organique
Le 1-chloro-4-isopropyl-3-nitrobenzène est un intermédiaire précieux dans la synthèse organique. Son groupe nitro peut subir diverses réactions de réduction pour former des amines, qui sont essentielles dans la synthèse de produits pharmaceutiques, de colorants et de produits agrochimiques . Le groupe chloro offre également un site réactif pour des réactions de substitution supplémentaires, permettant la synthèse de composés organiques plus complexes.
Chimie Médicinale
En chimie médicinale, les motifs structuraux de ce composé se retrouvent dans divers agents thérapeutiques. Le groupe nitro, en particulier, est une caractéristique commune des médicaments ayant des propriétés antibactériennes et antifongiques . Les chercheurs peuvent modifier le groupe isopropyle pour modifier la lipophilie du composé, ce qui est crucial pour la conception et l'optimisation des médicaments.
Chimie Agricole
Les groupes chloro et nitro présents dans le this compound en font un candidat pour le développement de nouveaux pesticides et herbicides. Ces fonctionnalités peuvent être modifiées chimiquement pour cibler des ravageurs ou des mauvaises herbes spécifiques, améliorant ainsi l'efficacité et la sélectivité des produits chimiques agricoles .
Science des Matériaux
Ce composé peut servir de précurseur pour la synthèse de matériaux avancés. Par exemple, son incorporation dans des polymères pourrait conduire à des matériaux ayant une stabilité thermique accrue ou des propriétés électroniques uniques, utiles dans diverses industries allant de l'électronique à l'aérospatiale .
Science de l'Environnement
En science de l'environnement, le this compound peut être étudié pour ses produits de dégradation et leur impact environnemental. Comprendre ses voies de dégradation peut informer le développement de produits chimiques plus sûrs et plus écologiques .
Chimie Analytique
Les propriétés spectroscopiques distinctes du this compound, en raison de ses groupes fonctionnels, en font un excellent standard ou réactif dans les méthodes analytiques. Il peut être utilisé pour calibrer des instruments ou développer de nouvelles techniques analytiques pour détecter des composés organiques similaires .
Chimie Synthétique
En chimie synthétique, ce composé est utilisé dans des synthèses en plusieurs étapes pour construire des molécules complexes. Son modèle de réactivité permet une fonctionnalisation stratégique, ce qui en fait un bloc de construction polyvalent pour créer des molécules organiques diverses .
Éducation Chimique
Enfin, le this compound peut être utilisé dans des contextes éducatifs pour démontrer diverses réactions et principes chimiques. Sa réactivité peut illustrer la substitution aromatique électrophile, la substitution nucléophile et les réactions de nitration, qui sont des concepts fondamentaux dans l'enseignement de la chimie organique .
Safety and Hazards
1-Chloro-4-isopropyl-3-nitrobenzene is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
The primary target of 1-Chloro-4-isopropyl-3-nitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring and allows for the substitution of the hydrogen atoms on the ring with other groups . The mechanism involves two steps:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-4-isopropyl-3-nitrobenzene involve the electrophilic substitution reactions of benzene . These reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile involved .
Pharmacokinetics
Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of 1-Chloro-4-isopropyl-3-nitrobenzene is the formation of a substituted benzene ring . The specific effects at the molecular and cellular levels would depend on the nature of the substituent and its interactions with biological molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-isopropyl-3-nitrobenzene. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can influence its reactivity and the outcomes of its interactions with its targets.
Propriétés
IUPAC Name |
4-chloro-2-nitro-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRFBGCYAXAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997940 | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76611-16-0 | |
| Record name | 4-Chloro-1-(1-methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76611-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isopropyl-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076611160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isopropyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

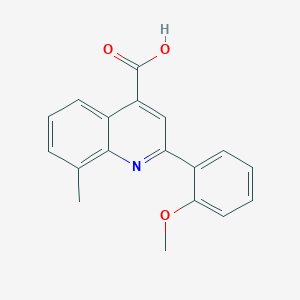

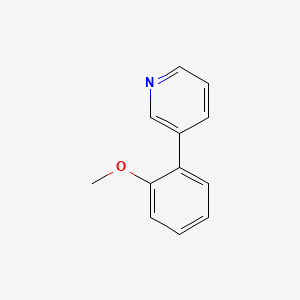
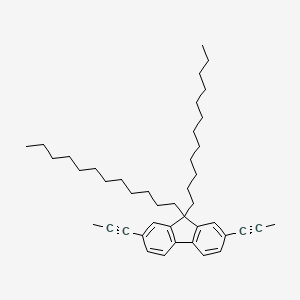
![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
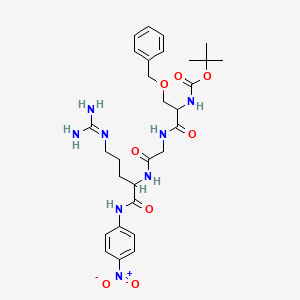
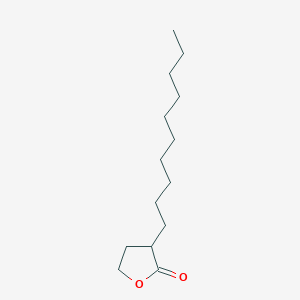
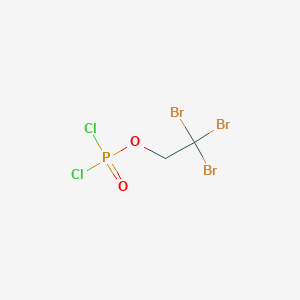
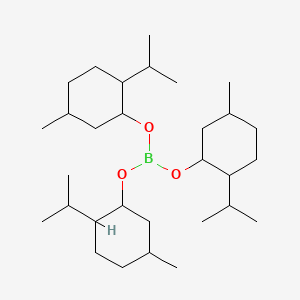
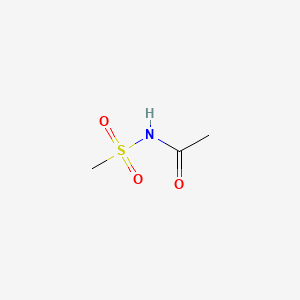
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)
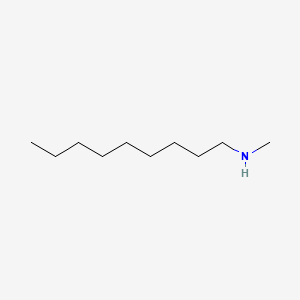
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)